![molecular formula C18H22ClN3O2S2 B2847270 (E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217229-94-1](/img/structure/B2847270.png)

(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

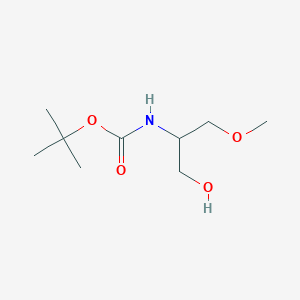

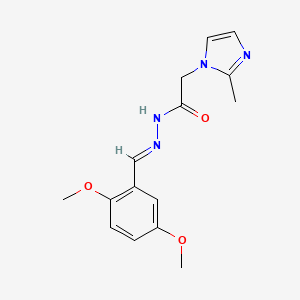

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an isopropyl group, an acrylamido group, a thiophene ring, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Features to note might include the planarity of the thiophene and pyridine rings, the geometry around the double bond in the acrylamido group, and the conformation of the tetrahydrothieno ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylamido group could participate in addition reactions, while the thiophene ring might undergo electrophilic aromatic substitution. The pyridine ring could act as a base or a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar acrylamido group and the aromatic thiophene and pyridine rings could affect its solubility, while the isopropyl group could influence its lipophilicity .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Activity

Compounds featuring thieno[2,3-b]pyridine and related heterocycles have been synthesized with the intention of exploring their biological activities. For instance, derivatives of thieno[2,3-b]pyridine have been investigated for their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, compounds containing pyridothienopyrimidine and related heterocycles have shown promising analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008). These studies demonstrate the potential of such compounds in the development of new therapeutic agents.

Synthesis of Isothiazolopyridines and Related Compounds

Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques has been conducted to create compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012). These efforts highlight the utility of innovative synthesis methods in generating heterocyclic compounds with potential pharmacological uses.

Anti-inflammatory Agents

The exploration of novel molecules for anti-inflammatory purposes has led to the synthesis of derivatives based on structural motifs related to thieno[2,3-b]pyridine (Moloney, 2001). These efforts are part of a broader research program targeting the discovery of new anti-inflammatory agents.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compounds containing acrylamide derivatives, including those related to quinazoline and pyridopyrimidine, have been studied as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR), demonstrating their potential in cancer therapy (Smaill et al., 1999).

Mécanisme D'action

The biological activity of this compound would depend on its interactions with biological targets. For example, compounds containing a thiophene ring have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Orientations Futures

Propriétés

IUPAC Name |

6-propan-2-yl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2.ClH/c1-11(2)21-8-7-13-14(10-21)25-18(16(13)17(19)23)20-15(22)6-5-12-4-3-9-24-12;/h3-6,9,11H,7-8,10H2,1-2H3,(H2,19,23)(H,20,22);1H/b6-5+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDNBBRDKSAXOJ-IPZCTEOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2847195.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2847206.png)